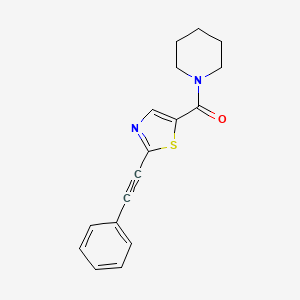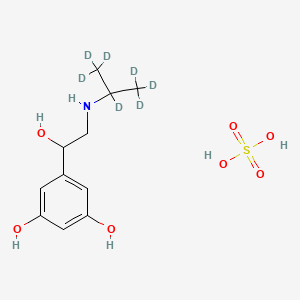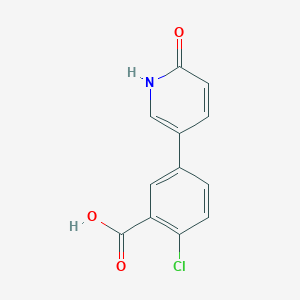
2-Chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a hydroxypyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvent-free chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride (POCl3). This method is efficient and suitable for large-scale batch preparations, providing high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated benzoic acid derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl moiety can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The chloro group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
- 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
Uniqueness
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid is unique due to the specific positioning of the hydroxypyridinyl moiety, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1261982-17-5 |
|---|---|
Fórmula molecular |
C12H8ClNO3 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
2-chloro-5-(6-oxo-1H-pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) |
Clave InChI |
DUGWZPOWPVXIOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


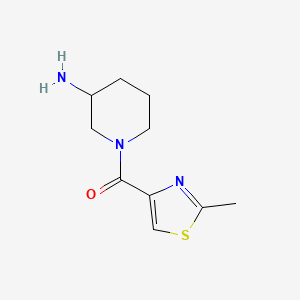
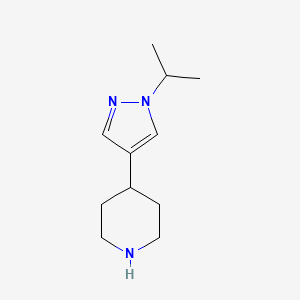

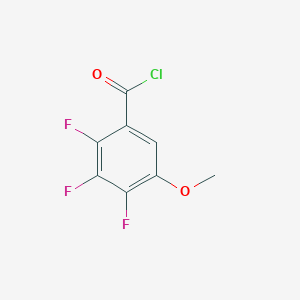
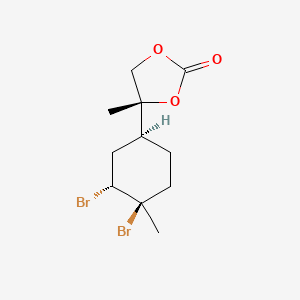
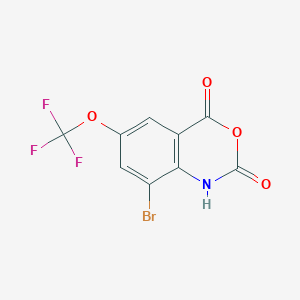
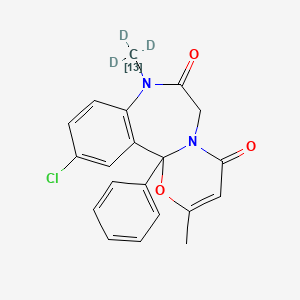
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
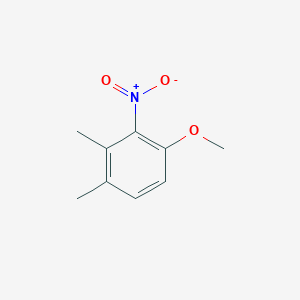
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
